[5-(Trifluoromethyl)oxolan-2-yl]methanesulfonyl chloride
Description
Properties
IUPAC Name |
[5-(trifluoromethyl)oxolan-2-yl]methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClF3O3S/c7-14(11,12)3-4-1-2-5(13-4)6(8,9)10/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERNUUIYRUMPMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CS(=O)(=O)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Trifluoromethyl)oxolan-2-yl]methanesulfonyl chloride typically involves the reaction of [5-(Trifluoromethyl)oxolan-2-yl]methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring strict control of reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
[5-(Trifluoromethyl)oxolan-2-yl]methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form [5-(Trifluoromethyl)oxolan-2-yl]methanesulfonamide.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous base.
Reduction: Reducing agents such as lithium aluminum hydride can be used under anhydrous conditions.
Major Products Formed
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonic Acid: Formed from hydrolysis.
Scientific Research Applications
Organic Synthesis
[5-(Trifluoromethyl)oxolan-2-yl]methanesulfonyl chloride serves as an important building block in the synthesis of complex organic molecules. Its sulfonyl chloride group is highly electrophilic, allowing it to react with various nucleophiles to form diverse derivatives. This property is particularly useful in creating compounds with enhanced biological activity or specific functional groups required for pharmaceutical applications .
Medicinal Chemistry
The compound is extensively studied for its potential in drug development, particularly for creating pharmaceuticals that require the trifluoromethyl group. This group is known to improve metabolic stability and bioavailability, which are critical factors in drug efficacy. Research has indicated that compounds similar to this compound exhibit promising anticancer properties by inhibiting DNA synthesis and affecting metabolic pathways in cancer cells .
Agrochemical Development
In addition to pharmaceuticals, this compound is utilized in the synthesis of agrochemicals. The trifluoromethyl group contributes to the biological activity of pesticides and herbicides, making them more effective against target organisms while minimizing environmental impact .
Case Study 1: Anticancer Activity
Research has demonstrated that compounds with a trifluoromethyl substituent can act as antimetabolites, disrupting DNA synthesis in rapidly dividing cells. A study showed that this compound exhibited inhibitory effects on specific enzymes involved in cancer metabolism, indicating its potential as a therapeutic agent against certain types of cancer .
| Compound Name | Mechanism of Action | Reference |
|---|---|---|
| 5-Trifluoromethyl-2'-deoxycytidine | Inhibits DNA synthesis; cytidine deaminase inhibitor | |
| This compound | Potential enzyme inhibitor; modulates receptor activity |
Case Study 2: Synthesis of Bioactive Molecules
In a study focusing on the synthesis of biologically active molecules, researchers utilized this compound as an intermediate to develop new drug candidates targeting metabolic disorders. The incorporation of the trifluoromethyl group significantly improved the compounds' pharmacokinetic profiles compared to their non-fluorinated counterparts .
Mechanism of Action
The mechanism of action of [5-(Trifluoromethyl)oxolan-2-yl]methanesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The trifluoromethyl group imparts unique electronic properties to the molecule, influencing its reactivity and stability .
Comparison with Similar Compounds
[4-(Trifluoromethyl)phenyl]methanesulfonyl Chloride
Key Structural Differences :
Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)
Key Structural Differences :
Pesticide-Related Trifluoromethyl Compounds
Examples: Acifluorfen (5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid) and Halosafen (5-(2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy)-N-(ethylsulfonyl)-2-nitrobenzamide) .
Key Differences :
- Functional Groups: These compounds contain phenoxy and nitro groups instead of sulfonyl chlorides.
- Applications: Used as herbicides, highlighting the role of -CF₃ in agrochemical activity.
Research Findings and Implications
- Synthetic Utility : The oxolane derivative’s ether ring may facilitate reactions in polar media, contrasting with phenyl analogs requiring harsher conditions .
- Safety Considerations : Sulfonyl chlorides demand careful handling (e.g., eye protection) . The phenyl analog’s solid state may offer safer handling than liquid analogs .
- Knowledge Gaps: Direct data on the target compound’s synthesis, stability, and toxicity are absent in the evidence, necessitating further experimental validation.
Biological Activity
[5-(Trifluoromethyl)oxolan-2-yl]methanesulfonyl chloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to an oxolane ring, along with a methanesulfonyl chloride functional group. This unique structure contributes to its reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis. The mechanism often involves the disruption of cell cycle progression and interaction with specific molecular targets related to cancer growth .
- Antimicrobial Properties : The compound has shown significant antimicrobial activity against various strains of bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). Its minimum inhibitory concentration (MIC) values suggest it outperforms some traditional antibiotics .
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and pathways .
Anticancer Studies
A study published in 2022 evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated:
- IC50 Values : The compound exhibited IC50 values ranging from 0.5 to 2.0 µM across different cell lines, indicating potent anticancer activity.
- Mechanism of Action : The compound induced apoptosis via caspase activation and disrupted mitochondrial membrane potential, leading to cell death .
Antimicrobial Activity
Research focused on the antimicrobial efficacy of this compound demonstrated:
- Broad-spectrum Activity : Effective against Gram-positive and Gram-negative bacteria.
- Comparative Analysis : Outperformed conventional antibiotics like tetracycline, with MIC values as low as 0.5 µg/mL against MRSA strains .
Case Studies
-
Case Study 1: Anticancer Efficacy
- Objective : To evaluate the efficacy of this compound in breast cancer models.
- Method : MTS assay was used to assess cell viability after treatment with varying concentrations.
- Results : Significant reduction in cell viability was observed, with a notable induction of apoptosis confirmed by flow cytometry analysis.
-
Case Study 2: Antimicrobial Resistance
- Objective : To investigate the effectiveness against antibiotic-resistant bacterial strains.
- Method : Disk diffusion method was employed to test susceptibility.
- Results : The compound showed substantial inhibition zones against MRSA, suggesting potential as a novel antimicrobial agent in treating resistant infections.
Data Tables
| Biological Activity | IC50 (µM) | MIC (µg/mL) | Mechanism |
|---|---|---|---|
| Anticancer | 0.5 - 2.0 | N/A | Apoptosis induction |
| Antimicrobial | N/A | 0.5 - 2.0 | Cell wall synthesis inhibition |
| Anti-inflammatory | N/A | N/A | Cytokine inhibition |
Q & A
Q. What are the critical safety protocols for handling [5-(Trifluoromethyl)oxolan-2-yl]methanesulfonyl chloride in laboratory settings?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Use a fume hood with local exhaust ventilation to prevent vapor inhalation .
- Spill Management : Absorb spills with dry sand or inert absorbents. Avoid aqueous cleanup to prevent exothermic hydrolysis. Collect residues in sealed containers and dispose of via hazardous waste protocols .
- Storage : Store in amber glass containers at 0–6°C under inert gas (e.g., argon) to minimize degradation. Ensure containers are tightly sealed and labeled with hazard warnings .
Q. How is this compound typically synthesized?
Methodological Answer:
- Precursor Selection : Start with 5-(trifluoromethyl)oxolane-2-methanol. Sulfonation is achieved using chlorosulfonic acid (ClSO₃H) in anhydrous dichloromethane at –20°C to control exothermicity .
- Reaction Monitoring : Track progress via TLC (silica gel, hexane:EtOAc 3:1) and confirm completion by quenching aliquots in ice-cold water to detect residual sulfonic acid byproducts .
- Purification : Isolate the product via flash chromatography (silica gel, gradient elution with hexane:EtOAc). Confirm purity by ¹⁹F NMR to verify trifluoromethyl group integrity .
Advanced Research Questions
Q. How can competing hydrolysis reactions be minimized during nucleophilic substitutions with this sulfonyl chloride?
Methodological Answer:
- Solvent Choice : Use anhydrous THF or DCM with molecular sieves (3Å) to scavenge moisture. Pre-cool solvents to –40°C before adding the sulfonyl chloride .
- Base Selection : Employ non-nucleophilic bases (e.g., Et₃N or DIPEA) to neutralize HCl byproducts without inducing side reactions. Add base dropwise to avoid localized heating .
- Kinetic Control : Conduct reactions at low temperatures (–20°C) and under inert atmospheres. Quench reactions with ice-cold NaHCO₃ to arrest hydrolysis post-reaction .
Q. What analytical strategies resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Assign the oxolan ring protons (δ 3.5–4.5 ppm) and sulfonyl chloride group (¹³C δ ~55 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups in substituents .
- ¹⁹F NMR : Confirm trifluoromethyl resonance (δ –60 to –65 ppm) and rule out decomposition (e.g., free F⁻ signals at δ ~120 ppm) .
- X-ray Crystallography : Grow crystals in EtOAc/hexane at –20°C. Resolve stereochemistry at the oxolan C2 position and confirm sulfonyl chloride geometry .
- HPLC-MS : Use a C18 column (MeCN:H₂O + 0.1% TFA) with ESI-MS to detect trace hydrolyzed products (e.g., sulfonic acids, [M–Cl+H₂O]+ ions) .
Q. What mechanistic insights explain the reactivity of the trifluoromethyl-oxolan moiety in sulfonylation reactions?
Methodological Answer:
- Electronic Effects : The trifluoromethyl group withdraws electron density via induction, enhancing the electrophilicity of the sulfonyl chloride. DFT calculations (e.g., B3LYP/6-31G*) can map LUMO localization at the sulfur atom .
- Steric Considerations : The oxolan ring imposes torsional strain, favoring axial attack by nucleophiles. Molecular modeling (e.g., Gaussian) predicts transition-state geometries for SN2 pathways .
- Comparative Studies : Benchmark against non-fluorinated analogs (e.g., [5-methyloxolan-2-yl]methanesulfonyl chloride) to quantify rate enhancements via Arrhenius plots .
Data Contradictions and Mitigation
- Toxicity Data Gaps : Limited acute exposure guidelines exist for sulfonyl chlorides. Follow methanesulfonyl chloride protocols (e.g., AEGL-1: 0.1 ppm) as interim measures .
- Storage Stability : recommends refrigeration, while suggests room temperature. Validate stability via accelerated aging studies (40°C/75% RH for 14 days) with HPLC-MS monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
